molecular formula C7H7BClNO2 B6590044 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947165-31-3

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

Katalognummer: B6590044
CAS-Nummer: 947165-31-3
Molekulargewicht: 183.40 g/mol
InChI-Schlüssel: XKFZONAZKIXSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a chemical compound with a unique structure that includes a benzoxaborole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-chlorosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzoxaborole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

947165-31-3

Molekularformel

C7H7BClNO2

Molekulargewicht

183.40 g/mol

IUPAC-Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborol-4-amine

InChI

InChI=1S/C7H7BClNO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3,10H2

InChI-Schlüssel

XKFZONAZKIXSBU-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C(=C(C=C2)Cl)N)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.